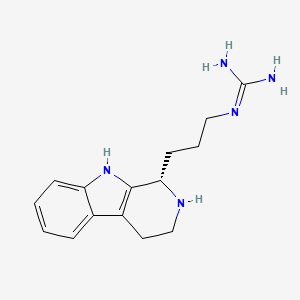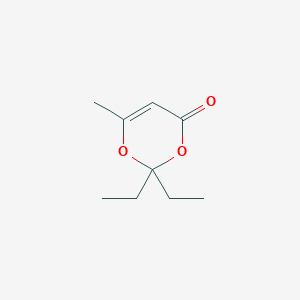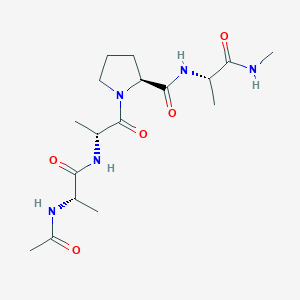![molecular formula C13H6Cl2OS B14413143 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride CAS No. 85992-27-4](/img/structure/B14413143.png)
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6Cl2OS It is a derivative of naphtho[1,2-b]thiophene, featuring a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphtho[1,2-b]thiophene with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the carbonyl chloride group . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride may involve large-scale chlorination and carbonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (for chlorination), amines (for substitution), and oxidizing or reducing agents such as potassium permanganate or sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include substituted naphtho[1,2-b]thiophene derivatives, amides, esters, and more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar in structure but with a benzo[b]thiophene core instead of naphtho[1,2-b]thiophene.
2-Thiophenecarbonyl chloride: A simpler thiophene derivative with a carbonyl chloride group at the 2-position.
3-Chlorothiophene-2-carbonyl chloride: Another thiophene derivative with a chlorine atom and carbonyl chloride group.
Uniqueness
3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride is unique due to its naphtho[1,2-b]thiophene core, which provides distinct electronic and structural properties compared to simpler thiophene derivatives. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
85992-27-4 |
|---|---|
Molekularformel |
C13H6Cl2OS |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
3-chlorobenzo[g][1]benzothiole-2-carbonyl chloride |
InChI |
InChI=1S/C13H6Cl2OS/c14-10-9-6-5-7-3-1-2-4-8(7)11(9)17-12(10)13(15)16/h1-6H |
InChI-Schlüssel |
GFUICULWRIDNNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


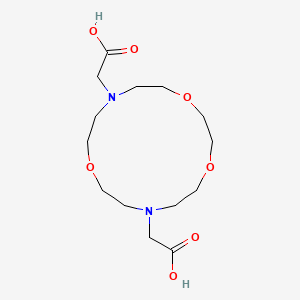

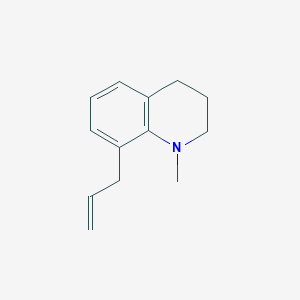
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
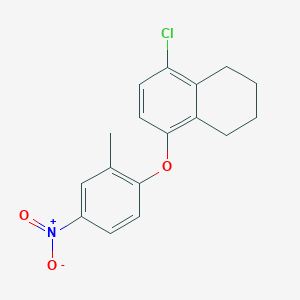
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)

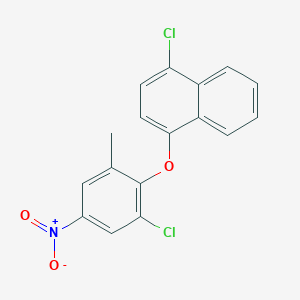
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
